REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[H-].[Na+].Cl[CH2:14][CH2:15][N:16]([CH2:18][CH2:19]Cl)[CH3:17]>CS(C)=O.Cl>[CH3:17][N:16]1[CH2:18][CH2:19][C:8]([C:5]2[CH:6]=[CH:7][N:2]=[CH:3][CH:4]=2)([C:9]#[N:10])[CH2:14][CH2:15]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
0.735 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 23° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated at 65° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (2×)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (5×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)(C#N)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 15.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |